molecular formula C19H21ClN2O4S B3560373 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE

1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B3560373
M. Wt: 408.9 g/mol
InChI Key: TYJIBQXJOOWYCE-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)Sulfonyl]Piperazino}-2-(3-Methylphenoxy)-1-Ethanone is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl sulfonyl group at the 1-position, a 3-methylphenoxy moiety at the 2-position, and an ethanone group.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-15-3-2-4-17(13-15)26-14-19(23)21-9-11-22(12-10-21)27(24,25)18-7-5-16(20)6-8-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIBQXJOOWYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl sulfonyl chloride with piperazine to form 4-[(4-chlorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-(3-methylphenoxy)-1-ethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

General Synthesis Steps:

  • Formation of Piperazine Derivative : Reaction of piperazine with a suitable chlorosulfonyl compound.
  • Substitution Reaction : Introduction of the 3-methylphenoxy group via nucleophilic substitution.
  • Finalization : Purification and characterization using techniques such as NMR and mass spectrometry.

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antihistaminic Activity : Similar to cetirizine, it may act as an H1 receptor antagonist, potentially useful in treating allergic conditions such as rhinitis and urticaria .
  • Antidepressant Effects : Some derivatives of piperazine have shown promise in modulating neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders .
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation, warranting further investigation into their mechanisms .

Case Studies

  • Allergic Rhinitis Treatment :
    • A study demonstrated that derivatives similar to this compound effectively reduced symptoms of allergic rhinitis in animal models, suggesting potential clinical applications in allergy management .
  • Neuropharmacological Studies :
    • Research involving piperazine derivatives indicated their efficacy in animal models of depression, highlighting their potential as antidepressants through serotonin receptor modulation .
  • Anticancer Research :
    • In vitro studies showed that certain piperazine derivatives inhibited the growth of specific cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic uses .

Mechanism of Action

The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfonyl Group Modifications

  • Target Compound: The 4-chlorophenyl sulfonyl group on the piperazine ring distinguishes it from analogs with fluorinated or differently substituted aryl sulfonyl groups. For example, {4-[(4-Fluorophenyl)Sulfonyl]Piperazino}[3-(Trifluoromethyl)Phenyl]Methanone (C₁₈H₁₆F₄N₂O₃S, MW 416.39) replaces the chlorine atom with fluorine and introduces a trifluoromethylphenyl group, likely enhancing lipophilicity and metabolic stability .
  • Oxime Derivatives: 2-[4-(3-Chlorophenyl)Piperazino]-1-Phenyl-1-Ethanone O-(4-Chlorobenzyl)Oxime (CAS 866132-27-6) adds an oxime group, which can influence binding affinity and solubility .

Aromatic Substituent Differences

  • 3-Methylphenoxy vs. Methoxyphenyl/Azetanone: The target’s 3-methylphenoxy group contrasts with 3-([4-(2-Fluorophenyl)Piperazino]Methyl)-4-(4-Methoxyphenyl)-1-Phenyl-2-Azetanone (C₂₇H₂₈FN₃O₂, MW 445.53), which incorporates a methoxyphenyl-azetanone system. The latter’s azetanone ring may confer conformational rigidity .

Piperazine Core Modifications

Physicochemical Properties

The table below summarizes key properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
1-{4-[(4-Chlorophenyl)Sulfonyl]Piperazino}-2-(3-Methylphenoxy)-1-Ethanone C₁₉H₁₉ClN₂O₄S 422.88 4-Chlorophenyl sulfonyl, 3-methylphenoxy -
2-[4-(3-Chlorophenyl)Piperazino]-1-Phenyl-1-Ethanone O-(4-Chlorobenzyl)Oxime Not provided - 3-Chlorophenyl, oxime
{4-[(4-Fluorophenyl)Sulfonyl]Piperazino}[3-(Trifluoromethyl)Phenyl]Methanone C₁₈H₁₆F₄N₂O₃S 416.39 4-Fluorophenyl sulfonyl, trifluoromethylphenyl
3-([4-(2-Fluorophenyl)Piperazino]Methyl)-4-(4-Methoxyphenyl)-1-Phenyl-2-Azetanone C₂₇H₂₈FN₃O₂ 445.53 2-Fluorophenyl, methoxyphenyl, azetanone

Key Observations :

  • Halogen Effects : The 4-chlorophenyl group in the target compound may offer different electronic and steric effects compared to fluorinated analogs, impacting receptor interactions .

Biological Activity

The compound 1-{4-[(4-chlorophenyl)sulfonyl]piperazino}-2-(3-methylphenoxy)-1-ethanone is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H19ClN2O3SC_{17}H_{19}ClN_2O_3S. The structure includes a piperazine ring substituted with a chlorophenyl sulfonyl group and a methylphenoxy moiety. This configuration is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antibacterial properties and enzyme inhibitory effects.

Antibacterial Activity

Research has demonstrated that derivatives of piperazine, including the compound , exhibit varying degrees of antibacterial activity. A study highlighted that compounds similar to 1-{4-[(4-chlorophenyl)sulfonyl]piperazino}-2-(3-methylphenoxy)-1-ethanone showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) assays, indicating that these compounds could serve as potential alternatives to existing antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory action on key enzymes:

  • Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation, inhibition of AChE can be beneficial in treating Alzheimer's disease. The compound exhibited notable AChE inhibitory activity, with IC50 values indicating strong potency compared to standard inhibitors.
  • Urease : This enzyme plays a role in the pathogenesis of certain infections. The tested compound showed significant urease inhibition, suggesting potential use in treating urease-related disorders .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Antibacterial Study :
    • A series of synthesized compounds were tested against various bacterial strains. The results indicated that the presence of the sulfonamide group significantly enhanced antibacterial efficacy. Specific derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, highlighting their potential as effective antibacterial agents .
  • Enzyme Inhibition Analysis :
    • A comprehensive docking study revealed that the compound interacts favorably with active sites of both AChE and urease, supporting its role as an enzyme inhibitor. These interactions were further validated through binding affinity assays with bovine serum albumin (BSA), which demonstrated strong binding characteristics .

Summary Table of Biological Activities

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE Inhibition-0.63 - 6.28
Urease Inhibition-2.14 - 6.28

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sulfonylation of a piperazine core followed by coupling with a phenoxy-ethanone moiety. A validated approach includes:

Sulfonylation of Piperazine : React 4-chlorophenylsulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form 4-[(4-chlorophenyl)sulfonyl]piperazine .

N-Alkylation : Introduce the ethanone group via nucleophilic substitution using a bromo- or chloro-ethanone derivative. For example, react 2-(3-methylphenoxy)-1-bromoethanone with the sulfonylated piperazine intermediate in an aprotic solvent (e.g., acetonitrile) with a catalytic base .
Key Intermediates :

  • 4-[(4-Chlorophenyl)sulfonyl]piperazine (confirmed by NMR and mass spectrometry) .
  • 2-(3-Methylphenoxy)-1-bromoethanone (characterized by IR and elemental analysis).

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A multi-technique approach is required:

  • ¹H/¹³C-NMR : Identify proton environments (e.g., piperazine CH₂ groups at δ 2.8–3.5 ppm, aromatic protons from 4-chlorophenyl at δ 7.4–7.8 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H⁺] at m/z 423.3 for C₁₉H₂₀ClN₂O₄S) .
    Note : Purity assessment via HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How can solvent polarity and temperature be optimized during sulfonylation to minimize byproducts?

Methodological Answer: Byproducts like disubstituted piperazine or hydrolyzed sulfonyl chloride often arise. To mitigate:

  • Solvent Selection : Use polar aprotic solvents (DMF or THF) to stabilize intermediates. DMF enhances nucleophilicity of piperazine, reducing reaction time .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition. Gradually warm to room temperature for completion .
  • Stoichiometry : Use a 1.1:1 molar ratio of sulfonyl chloride to piperazine to avoid over-sulfonylation. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Methodological Answer: Splitting discrepancies may stem from dynamic rotational barriers in the sulfonyl-piperazine group or impurities. Steps to resolve:

Purification : Re-crystallize from ethanol/water to remove impurities.

Variable Temperature NMR : Perform ¹H-NMR at elevated temperatures (e.g., 60°C) to average out restricted rotation effects .

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .

X-ray Crystallography : If ambiguity persists, crystallize the compound (e.g., using slow evaporation of DCM/hexane) and solve the structure .

Q. What strategies are effective for improving yield in the final N-alkylation step?

Methodological Answer: Low yields may result from steric hindrance or competing elimination. Optimize by:

  • Base Selection : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like Cs₂CO₃ to enhance nucleophilicity without side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating) while maintaining >80% yield .
  • Protecting Groups : Temporarily protect reactive sites on the phenoxy moiety (e.g., tert-butyldimethylsilyl ether) before alkylation .

Q. How can biological activity screening be designed to assess this compound’s potential?

Methodological Answer: Prioritize target-based assays due to the sulfonamide group’s known affinity for enzymes (e.g., carbonic anhydrase):

Enzyme Inhibition Assays : Test against recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration method .

Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY conjugate) to track intracellular localization in cancer cell lines .

Docking Simulations : Perform in silico docking (AutoDock Vina) to predict binding modes to target proteins .

Data Contradiction Analysis Example
Issue : Discrepancies in reported antibacterial activity across studies.
Resolution :

  • Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) under consistent MIC protocols .
  • Compound Stability : Confirm stability in assay media via LC-MS; degradation products may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE

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